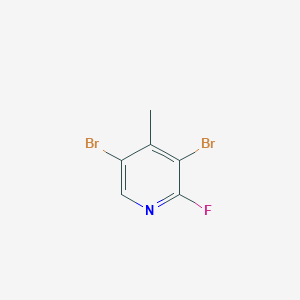

3,5-Dibromo-2-fluoro-4-methylpyridine

Descripción general

Descripción

3,5-Dibromo-2-fluoro-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2FN. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to the pyridine ring. It is commonly used in various chemical syntheses and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-fluoro-4-methylpyridine typically involves halogenation reactions. One common method starts with 2-fluoro-4-methylpyridine as the precursor. The bromination of this precursor can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient brominating agents and controlled reaction environments are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and other nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antagonists and Inhibitors:

3,5-Dibromo-2-fluoro-4-methylpyridine derivatives have been investigated for their potential as antagonists of the TRPV1 receptor, which is involved in pain perception. Research indicates that modifications to the pyridine ring can enhance the analgesic properties of these compounds. For instance, certain derivatives demonstrated strong antagonism against capsaicin-induced responses, indicating their potential use in pain management therapies .

Synthetic Intermediates:

This compound serves as a precursor in the synthesis of various pharmaceutical agents. For example, it can be transformed into other halogenated pyridines that are crucial for developing anti-inflammatory drugs and other therapeutic agents. The efficient synthesis routes developed for this compound facilitate its use in large-scale pharmaceutical production .

Agrochemical Applications

Pesticide Development:

The compound has been noted for its utility in synthesizing agrochemicals, particularly pesticides. Its bromine substituents enhance biological activity against pests and pathogens, making it a valuable intermediate in the formulation of effective agricultural chemicals .

Herbicides:

Research has shown that derivatives of this compound can exhibit herbicidal properties. The ability to modify the pyridine structure allows for the development of selective herbicides that target specific weed species while minimizing impact on crops .

Material Science Applications

Polymer Chemistry:

In material science, this compound is used as a building block for synthesizing functional polymers. Its reactive halogen atoms enable cross-linking reactions that are essential for creating durable materials with tailored properties for various applications .

Fluorinated Materials:

The incorporation of fluorine into polymer matrices improves thermal stability and chemical resistance. This makes this compound a candidate for developing advanced materials used in electronics and coatings .

Synthesis Methodologies

The synthesis of this compound has been optimized to improve yield and reduce environmental impact. Various methods have been explored:

| Synthesis Method | Description | Yield | Notes |

|---|---|---|---|

| Halogenation | Reaction with bromine under controlled conditions | High | Effective for producing dibrominated products |

| Fluorination | Introduction of fluorine via nucleophilic substitution | Moderate | Challenges due to electron-rich nature |

| Multi-step synthesis | Combining various intermediates to achieve final product | Variable | Allows for diverse functionalization |

Case Studies

-

Analgesic Development:

A study evaluated various derivatives of this compound as TRPV1 antagonists. The findings revealed that certain modifications led to compounds with enhanced analgesic efficacy in animal models . -

Agricultural Application:

Research on herbicidal activity demonstrated that derivatives exhibited selective toxicity against specific weed species, highlighting their potential as new herbicides with reduced environmental impact . -

Material Properties:

Investigations into polymer blends containing this compound showed improved mechanical properties and thermal stability compared to non-fluorinated counterparts, suggesting applications in high-performance materials .

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-2-fluoro-4-methylpyridine involves its interaction with molecular targets through its halogen and methyl substituents. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the compounds it interacts with .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dibromo-4-methylpyridine: Similar structure but lacks the fluorine atom.

2-Fluoro-3,5-dibromo-4-methylpyridine: Another halogenated pyridine with similar substituents.

3,5-Difluoro-2,4,6-triazidopyridine: A fluorinated pyridine with different halogenation pattern.

Uniqueness

3,5-Dibromo-2-fluoro-4-methylpyridine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research purposes .

Actividad Biológica

3,5-Dibromo-2-fluoro-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two bromine atoms, one fluorine atom, and a methyl group. The presence of halogen substituents significantly influences its chemical reactivity and biological properties. Its molecular formula is C6H4Br2FN.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing brominated pyridine derivatives as starting materials.

- Halogenation : Direct halogenation of 4-methylpyridine with bromine and fluorine sources.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MIC) ranging from to against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is thought to be mediated through the inhibition of key enzymes involved in bacterial metabolism. For instance, studies have shown that compounds with similar structures can inhibit p38α MAP kinase activity, which plays a crucial role in inflammatory responses . The introduction of halogen groups enhances the binding affinity to these enzymes, thereby increasing the compound's potency.

Case Studies

- Inhibition of TNF-α Release : One notable study demonstrated that this compound significantly inhibited lipopolysaccharide (LPS)-stimulated TNF-α release from human whole blood by over 110-fold compared to its parent compound . This suggests potential applications in treating inflammatory diseases.

- Comparison with Other Pyridine Derivatives : In comparative studies with other pyridine derivatives, this compound showed superior antibacterial properties due to the synergistic effects of its halogen substituents .

Table 1: Biological Activity Summary

| Compound Name | MIC (mg/mL) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| This compound | 0.0039 | Staphylococcus aureus | Inhibition of p38α MAP kinase |

| 0.025 | Escherichia coli | Inhibition of TNF-α release |

Table 2: Comparison with Related Compounds

| Compound Name | Halogen Substituents | Antimicrobial Activity |

|---|---|---|

| This compound | Br, F | High |

| 2-Fluoro-3-bromopyridine | Br | Moderate |

| 2-Bromo-4-methylpyridine | Br | Low |

Propiedades

IUPAC Name |

3,5-dibromo-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOILGACTMFPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650540 | |

| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-01-1 | |

| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.